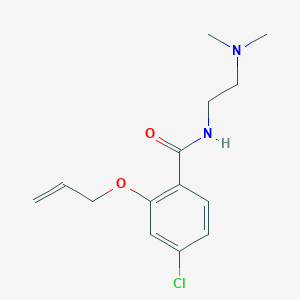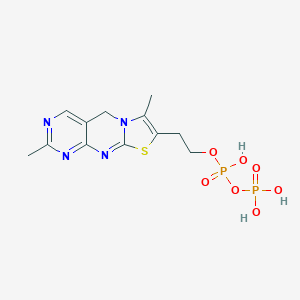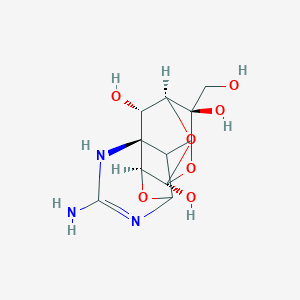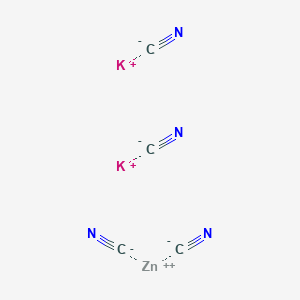
2-(2-Phenylethinyl)pyridin
Übersicht
Beschreibung
2-(2-Phenylethynyl)pyridine is a chemical compound with the molecular formula C13H9N . It has a molecular weight of 179.22 g/mol .
Synthesis Analysis
The synthesis of 2-(2-Phenylethynyl)pyridine has been reported in several studies . One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of 2-(2-Phenylethynyl)pyridine can be represented by the InChI string: InChI=1S/C13H9N/c1-2-6-12(7-3-1)9-10-13-8-4-5-11-14-13/h1-8,11H . The Canonical SMILES representation is: C1=CC=C(C=C1)C#CC2=CC=CC=N2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(2-Phenylethynyl)pyridine include a molecular weight of 179.22 g/mol, XLogP3-AA of 2.9, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 1, Rotatable Bond Count of 2, Exact Mass of 179.073499291 g/mol, Monoisotopic Mass of 179.073499291 g/mol, Topological Polar Surface Area of 12.9 Ų, Heavy Atom Count of 14, Formal Charge of 0 .Wissenschaftliche Forschungsanwendungen
Synthese von 6-substituierten 2-Phenacylpyridinen
Wenn 2-(Phenylethinyl)pyridin oxidiert wird, cyclisiert das gebildete N-Oxid sofort an der Ethinylgruppe unter Bildung von Isoxazolo[2,3-a]pyridiniumsalz . Dieses Salz unterliegt Reissert–Henze-artigen Reaktionen mit Alkohol in Gegenwart einer Base, um 6-substituierte 2-Phenacylpyridine zu liefern . Diese lassen sich nicht einfach durch alternative Verfahren synthetisieren .
Einführung der Amid-Funktionsgruppe
Wenn Acetonitril als Lösungsmittel verwendet wird, wird eine Amid-Funktionsgruppe in das Phenacylpyridin-Gerüst eingeführt . Dies erweitert den Bereich der chemischen Strukturen, die mit 2-(Phenylethinyl)pyridin synthetisiert werden können .
Oxidation zur Bereitstellung von α-Diketonen
Ein Heteroatom in der 6-Position erleichtert die Oxidation der Phenacylgruppe, um α-Diketone bei einfacher Exposition des Reaktionsgemisches an Luft zu erhalten . Dies bietet eine einfache Methode zur Synthese von α-Diketonen .
Piperidinderivate
Piperidine gehören zu den wichtigsten synthetischen Fragmenten für die Entwicklung von Medikamenten und spielen eine bedeutende Rolle in der pharmazeutischen Industrie . Die Synthese von Piperidinderivaten könnte möglicherweise 2-(Phenylethinyl)pyridin als Ausgangsmaterial beinhalten .
Pharmazeutische Anwendungen
Die pharmazeutischen Anwendungen von synthetischen und natürlichen Piperidinen wurden behandelt, ebenso wie die neuesten wissenschaftlichen Fortschritte bei der Entdeckung und biologischen Bewertung potenzieller Medikamente, die Piperidin-Einheiten enthalten
Safety and Hazards
Wirkmechanismus
Target of Action
2-(2-Phenylethynyl)pyridine is a pyridine derivative that acts as a ligand for a variety of receptors in the human body . These include dopamine D2 receptors, sigma-1 receptors, and 5-HT6 receptors . These receptors play crucial roles in various neurological processes.
Mode of Action
It is known to interact with its targets, leading to changes in the receptor activity . For instance, it may modulate the activity of dopamine D2 receptors, sigma-1 receptors, and 5-HT6 receptors .
Biochemical Pathways
The biochemical pathways affected by 2-(2-Phenylethynyl)pyridine are likely to be those involving its target receptors. For example, it may influence the dopaminergic, serotonergic, and sigma-1 receptor-mediated pathways . The downstream effects of these interactions can lead to changes in neurotransmission and other neurological processes .
Result of Action
The molecular and cellular effects of 2-(2-Phenylethynyl)pyridine’s action would depend on its interactions with its target receptors and the subsequent changes in biochemical pathways . For instance, modulation of dopamine D2, sigma-1, and 5-HT6 receptors could potentially influence neuronal signaling and function .
Biochemische Analyse
Biochemical Properties
It is known that pyridine derivatives can interact with various enzymes and proteins
Cellular Effects
Some studies suggest that pyridine derivatives may have effects on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression
Dosage Effects in Animal Models
The effects of different dosages of 2-(2-Phenylethynyl)pyridine in animal models have not been extensively studied. Some studies suggest that mGluR5 receptor antagonists, which include pyridine derivatives, may have dosage-dependent effects in animal models .
Eigenschaften
IUPAC Name |
2-(2-phenylethynyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N/c1-2-6-12(7-3-1)9-10-13-8-4-5-11-14-13/h1-8,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RODTWUBQTXSTLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90157032 | |
| Record name | 2-(2-Phenylethynyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90157032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13141-42-9 | |
| Record name | 2-(2-Phenylethynyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13141-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Phenylethynyl)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013141429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Phenylethynyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90157032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-phenylethynyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.783 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(2-PHENYLETHYNYL)PYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GXN9KA7YPX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














